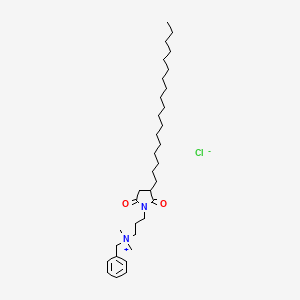

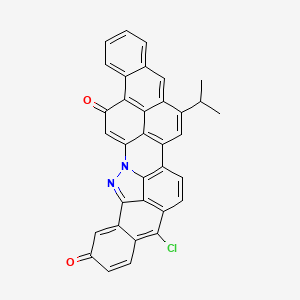

![molecular formula C18H21Cl2N5O2.ClH<br>C18H22Cl3N5O2 B12705186 N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride CAS No. 84522-20-3](/img/structure/B12705186.png)

N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

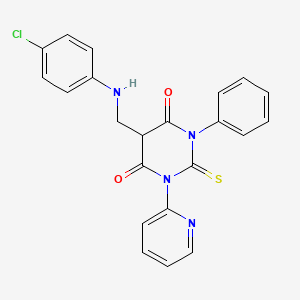

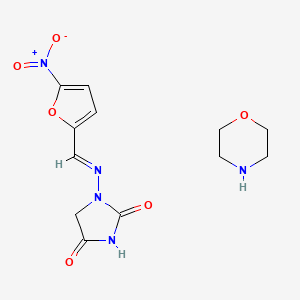

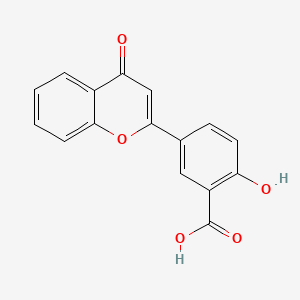

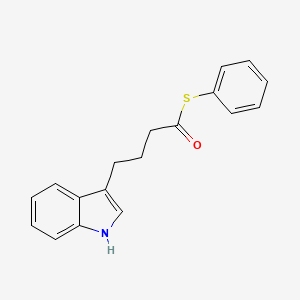

N-[4-[(2,6-Dicloro-4-nitrofenil)azo]fenil]-N-etil-N’,N’-dimetiletilendiamina monohidrocloruro es un compuesto orgánico sintético conocido por sus propiedades de color vibrante. Se utiliza principalmente como colorante en diversas aplicaciones industriales. La estructura del compuesto incluye un grupo azo, que es responsable de sus propiedades cromóforas, lo que lo hace útil en las industrias textil y otras industrias de teñido.

Métodos De Preparación

La síntesis de N-[4-[(2,6-Dicloro-4-nitrofenil)azo]fenil]-N-etil-N’,N’-dimetiletilendiamina monohidrocloruro implica varios pasos:

Diazotización: El proceso comienza con la diazotización de 2,6-dicloro-4-nitroanilina utilizando nitrito de sodio en un medio ácido.

Reacción de acoplamiento: La sal de diazonio formada se acopla entonces con N-etil-N’,N’-dimetiletilendiamina para formar el compuesto azo.

Purificación: El producto resultante se purifica mediante filtración, lavado y secado para obtener el compuesto final.

Análisis De Reacciones Químicas

N-[4-[(2,6-Dicloro-4-nitrofenil)azo]fenil]-N-etil-N’,N’-dimetiletilendiamina monohidrocloruro se somete a diversas reacciones químicas:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden romper el enlace azo, lo que lleva a la formación de aminas.

Aplicaciones Científicas De Investigación

N-[4-[(2,6-Dicloro-4-nitrofenil)azo]fenil]-N-etil-N’,N’-dimetiletilendiamina monohidrocloruro tiene varias aplicaciones de investigación científica:

Química: Se utiliza como colorante en química analítica para la detección y cuantificación de diversas sustancias.

Biología: El compuesto se utiliza en técnicas de tinción biológica para visualizar componentes celulares.

Industria: El compuesto se utiliza ampliamente en la industria textil para teñir tejidos.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de su grupo azo, que interactúa con diversos sustratos para producir cambios de color. Los objetivos moleculares incluyen componentes celulares que se unen al colorante, lo que permite la visualización bajo examen microscópico. Las vías implicadas en su acción incluyen la formación de complejos estables con las moléculas diana .

Comparación Con Compuestos Similares

N-[4-[(2,6-Dicloro-4-nitrofenil)azo]fenil]-N-etil-N’,N’-dimetiletilendiamina monohidrocloruro es único debido a sus características estructurales específicas y propiedades cromóforas. Los compuestos similares incluyen:

Bencenamina, 4-[(2,6-dicloro-4-nitrofenil)azo]-N-(4-nitrofenil): Conocido por su uso como colorante en diversas aplicaciones.

N-[4-[(2,6-Dicloro-4-nitrofenil)azo]fenil]-N-metil-benceno metanamina: Otro compuesto azo con propiedades de teñido similares.

Estos compuestos comparten el grupo azo pero difieren en sus sustituyentes, lo que lleva a variaciones en sus propiedades químicas y físicas.

Propiedades

Número CAS |

84522-20-3 |

|---|---|

Fórmula molecular |

C18H21Cl2N5O2.ClH C18H22Cl3N5O2 |

Peso molecular |

446.8 g/mol |

Nombre IUPAC |

N'-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C18H21Cl2N5O2.ClH/c1-4-24(10-9-23(2)3)14-7-5-13(6-8-14)21-22-18-16(19)11-15(25(26)27)12-17(18)20;/h5-8,11-12H,4,9-10H2,1-3H3;1H |

Clave InChI |

JFHQTFGGTCDQTF-UHFFFAOYSA-N |

SMILES canónico |

CCN(CCN(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.